Mpp-butinaca
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H25N3O3/c1-3-4-14-25-19-13-9-8-12-17(19)20(24-25)21(26)23-18(22(27)28-2)15-16-10-6-5-7-11-16/h5-13,18H,3-4,14-15H2,1-2H3,(H,23,26)/t18-/m0/s1 |
InChI Key |
GOPJHSQEBDURLM-SFHVURJKSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Indazole-3-Carboxamides
The synthesis of indazole-3-carboxamides like Mpp-butinaca typically follows a convergent strategy, involving the preparation of a substituted indazole core followed by coupling with an appropriate amino acid derivative. This approach allows for structural diversity by modifying either the indazole core or the amino acid component.
Multi-Step Reaction Sequences (e.g., Alkylation, Amide Coupling, Hydrolysis)
The construction of the this compound molecule and its analogs generally involves a key multi-step sequence. A common synthetic route starts with an indazole-3-carboxylic acid derivative, which undergoes N-alkylation to introduce the desired side chain at the N1 position of the indazole ring. This is a critical step, as alkylation can also occur at the N2 position, leading to a mixture of regioisomers. nih.gov Research has shown that the choice of base and solvent can significantly influence the regioselectivity of this reaction, with combinations like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favoring the desired N1-alkylation. nih.gov
Following alkylation, the resulting N-alkylated indazole-3-carboxylic acid is activated and coupled with the appropriate amino acid ester, in the case of this compound, a phenylalanine methyl ester derivative. This amide bond formation is typically achieved using standard peptide coupling reagents. derpharmachemica.comgrowingscience.com Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-Hydroxybenzotriazole (HOBt), which helps to facilitate the reaction and minimize side products. derpharmachemica.comfishersci.co.uk
In the synthesis of certain metabolites or related acidic analogs, a final hydrolysis step is employed to cleave the ester group of the amino acid moiety, yielding a terminal carboxylic acid. diva-portal.org This step is crucial for producing analytical standards of metabolites for toxicological screening.
Table 1: Key Reaction Steps in the Synthesis of Indazole-3-Carboxamides
| Step | Reaction Type | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | N-Alkylation | Indazole-3-carboxylate, Alkyl halide (e.g., 1-bromobutane), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Introduction of the N-substituent (e.g., butyl group) to the indazole core. nih.gov |
| 2 | Amide Coupling | N-alkylated indazole-3-carboxylic acid, Amino acid ester (e.g., L-phenylalanine methyl ester), Coupling agents (e.g., EDC, HOBT), Base (e.g., DIPEA, TEA) | Formation of the amide linkage between the indazole core and the amino acid moiety. derpharmachemica.comgrowingscience.com |
| 3 | Ester Hydrolysis | Indazole-3-carboxamide ester, Base (e.g., LiOH, NaOH), Solvent (e.g., MeOH/H₂O) | Conversion of the terminal ester to a carboxylic acid, often for metabolite synthesis. diva-portal.org |
Role of Methyl Indazole-3-Carboxylate as a Starting Material
Methyl 1H-indazole-3-carboxylate is a frequently used starting material for the synthesis of many indazole-3-carboxamide SCRAs. nih.govdiva-portal.org Its utility lies in the ester group, which can be hydrolyzed to the corresponding carboxylic acid before or after the N-alkylation step. However, a more direct approach involves the direct alkylation of the indazole nitrogen, followed by amide coupling.
Stereochemical Considerations in Synthesis (e.g., (S)-configuration, Racemic Mixtures)
The amino acid portion of this compound and many other SCRAs introduces a chiral center into the molecule. For this compound, this is derived from phenylalanine. The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the context of SCRAs, the (S)-enantiomer, which corresponds to the naturally occurring L-amino acids, is often the more potent form. nih.gov
Therefore, synthetic strategies frequently aim to preserve the stereochemical integrity of the starting amino acid. This is typically achieved by using enantiomerically pure (S)-amino acid esters in the amide coupling step and employing reaction conditions that minimize racemization. nih.gov The synthesis and pharmacological evaluation of both enantiomers are crucial for a comprehensive understanding of their structure-activity relationships.
Proactive Synthesis of Reference Standards and Analogs
The rapid emergence of new SCRAs necessitates a proactive approach to their identification. This involves the anticipatory synthesis of potential new compounds and their metabolites to be used as analytical reference standards.
Systematic Library Generation of Structurally Diverse SCRAs
Forensic and research laboratories often engage in the systematic generation of libraries of structurally diverse SCRAs. nih.govnih.gov This proactive synthesis allows for the creation of a wide range of potential future NPS based on observed structural trends. For instance, by varying the N-alkyl chain, the amino acid component, or by making substitutions on the indazole ring, a large number of analogs can be created. nih.govnih.gov
These libraries are invaluable for developing and validating analytical methods for the detection of new SCRAs in seized materials and biological samples. Furthermore, the pharmacological evaluation of these systematically generated analogs provides crucial data on their structure-activity relationships (SAR), helping to predict the potential potency and effects of newly emerging compounds. nih.govresearchgate.net For example, studies have explored how modifications to the "tail" moiety, such as the introduction of a 4-cyanobutyl or 4-fluorobutyl group, affect the compound's activity. nih.gov
Table 2: Examples of Structural Modifications in Proactive SCRA Synthesis
| Structural Region | Example Modification | Rationale | Reference |
|---|---|---|---|
| N-Alkyl "Tail" | Introduction of 4-cyanobutyl or 4-fluorobutyl groups | To mimic trends seen in emerging NPS and study the effect on potency. | nih.gov |
| Amino Acid "Head" | Variation of the amino acid (e.g., valine, tert-leucine, phenylalanine) | To investigate the influence of the amino acid side chain on receptor binding and activity. | nih.govresearchgate.net |
| Core Structure | Substitution on the indazole ring (e.g., fluorination) | To explore the impact of core modifications on pharmacological properties. | nih.gov |
Synthesis of Deuterated and Fluorinated Analogs for Research Applications
The synthesis of isotopically labeled analogs, particularly deuterated and fluorinated versions of SCRAs, is essential for various research applications. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in quantitative mass spectrometry-based analytical methods. nih.gov Their similar chemical behavior but different mass allows for accurate quantification of the target analyte in complex matrices like blood and urine.
Fluorination of drug molecules is a common strategy in medicinal chemistry to alter properties such as metabolic stability and receptor binding affinity. In the context of SCRAs, the synthesis of fluorinated analogs, for example, by introducing a fluorine atom on the N-alkyl chain or the indazole ring, can provide insights into the molecule's interaction with cannabinoid receptors and its metabolic fate. nih.gov
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of compounds like MPP-BUTINACA by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the expected spectral features can be inferred based on its chemical structure. The ¹H NMR spectrum would be anticipated to show distinct signals for the aromatic protons of the pyrazole (B372694) ring, the protons of the butyl chain, and the protons associated with the morpholine (B109124) and adamantyl moieties. Similarly, the ¹³C NMR spectrum would provide characteristic chemical shifts for each unique carbon atom within the molecule, confirming the presence of the carbonyl group, the different alkyl chains, and the aromatic and aliphatic ring systems.
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the C=O (carbonyl) stretching of the amide group, C-N stretching vibrations, and C-H stretching from the alkyl and aromatic components.
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound would likely show absorption maxima related to the π-π* transitions of the pyrazole aromatic system.
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry (MS) is a cornerstone in the analytical workflow for identifying synthetic cannabinoids, providing information about the molecular weight and fragmentation patterns of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve the compound being vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. These fragmentation patterns are crucial for structural confirmation and can be compared against spectral libraries for identification. The Cayman Spectral Library, for instance, is a resource that contains GC-MS data for numerous novel psychoactive substances and could potentially include data for this compound. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of less volatile and thermally labile compounds. In this technique, this compound would be separated by liquid chromatography and then introduced into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This high degree of accuracy is invaluable for distinguishing between compounds with similar nominal masses.
Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This method is particularly useful for the identification and structural elucidation of unknown compounds. In the analysis of this compound, LC-QTOF-MS would provide accurate mass data for the precursor ion and its product ions generated through fragmentation, facilitating the confirmation of its molecular formula and the characterization of its structural components.
Triple-Quadrupole MS (LC-MS/MS) for Quantification and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple-quadrupole mass spectrometer, is a cornerstone for the quantitative analysis of synthetic cannabinoids like this compound. This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations typically found in biological samples. The methodology involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and mass analysis. In the triple-quadrupole instrument, the first quadrupole selects the precursor ion of this compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific product ions for detection, creating a highly specific analytical method known as multiple reaction monitoring (MRM).
While specific LC-MS/MS methods for the quantification of this compound are not extensively detailed in peer-reviewed literature, the general approach for analogous synthetic cannabinoids provides a framework. For instance, a validated UPLC-MS/MS method for the analysis of 29 synthetic cannabinoids in human hair utilized a Waters Acquity UPLC HSS T3 column and a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile (B52724). nih.gov Such methods are typically validated for selectivity, accuracy, precision, and linearity to ensure reliable quantification. nih.gov
The identification of metabolites is also achievable with LC-MS/MS. After administration, this compound is expected to undergo extensive metabolism in the body. By analyzing biological samples, such as urine or blood, and looking for predicted metabolic products (e.g., hydroxylated or carboxylated derivatives), it is possible to identify key biomarkers of this compound consumption. The fragmentation patterns of these metabolites in the tandem mass spectrometer provide structural information aiding in their identification. nih.gov
Orbitrap Mass Spectrometry
High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, is a powerful tool for the analysis of this compound and its metabolites. Unlike triple-quadrupole instruments, Orbitrap mass spectrometers provide very high mass resolution and accuracy, allowing for the determination of the elemental composition of unknown compounds. This capability is invaluable for the tentative identification of novel metabolites without the need for reference standards.
The general workflow for metabolite identification using an Orbitrap involves acquiring full-scan high-resolution mass spectra of a sample, followed by data-dependent or data-independent acquisition of fragmentation spectra (MS/MS). The accurate mass measurement of the precursor and fragment ions allows for the generation of elemental formulas, which can then be used to propose potential metabolite structures. This approach has been successfully applied to the identification of metabolites of other new psychoactive substances. While specific studies on this compound are limited, research on related synthetic cannabinoids demonstrates the utility of Orbitrap MS in elucidating complex metabolic pathways. researchgate.net
Chromatographic Separations
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it reduces matrix effects and separates isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Both HPLC and UHPLC are widely used for the separation of synthetic cannabinoids. nih.gov UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. ljmu.ac.uk For the analysis of this compound, a UHPLC system would be advantageous for resolving it from other structurally similar synthetic cannabinoids that may be present in a sample. nih.gov
Column Chemistries and Mobile Phase Considerations
The choice of column chemistry and mobile phase is critical for achieving optimal separation. For synthetic cannabinoids, which are generally non-polar compounds, reversed-phase chromatography is the most common approach. C18 columns are widely used and provide good retention and separation for a broad range of these substances. uhplcs.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. moravek.comchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased during the analytical run, is commonly employed to effectively separate compounds with a wide range of polarities. For example, a method for analyzing 29 synthetic cannabinoids used a mobile phase of 20 mmol/L ammonium acetate and 0.1% formic acid in water/acetonitrile (Mobile Phase A) and acetonitrile (Mobile Phase B). nih.gov
Method Validation for Quantitative Analysis (e.g., Accuracy, Precision)
Quantitative analytical methods must be rigorously validated to ensure the reliability of the results. jddtonline.info Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters for validation of a quantitative method include accuracy, precision, selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.com
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples with known concentrations of the analyte. jddtonline.info
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Table 1: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
Reference Material Development and Availability (e.g., Certified Reference Materials)
The availability of high-quality reference materials is essential for the accurate identification and quantification of this compound. Analytical reference standards are used to confirm the identity of a substance and to prepare calibrators and quality control samples for quantitative analysis.
Cayman Chemical offers an analytical reference standard for this compound, which is intended for research and forensic applications. caymanchem.com This allows laboratories to develop and validate their own analytical methods.
Certified Reference Materials (CRMs) are a higher grade of reference material that are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com While a specific CRM for this compound is not currently listed, deuterated internal standards for related compounds like ADB-BUTINACA are available as CRMs. caymanchem.com These isotopically labeled standards are crucial for accurate quantification using mass spectrometry as they can compensate for variations in sample preparation and instrument response. The development and availability of a CRM for this compound would be a valuable resource for the forensic and scientific community.
Pharmacological Characterization of Cannabinoid Receptor Interactions
Cannabinoid Receptor Binding Affinity Studies
Binding affinity studies are crucial for understanding how strongly a compound interacts with its target receptors. These studies typically involve measuring the ability of a compound to displace a known radioligand from the receptor.
Competitive radioligand binding assays, often utilizing radiolabeled ligands such as [3H]-CP55,940, are standard methods for determining the binding affinity of novel compounds to cannabinoid receptors kcl.ac.uk. Studies involving compounds structurally related to Mpp-butinaca, such as MPP-4F-BUTINACA and other BUTINACA derivatives, have employed these assays to quantify their interaction with both CB1 and CB2 receptors nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. These assays involve incubating cell membranes expressing the target receptors with a fixed concentration of radioligand and varying concentrations of the test compound. The displacement of the radioligand by the test compound is then measured to determine its binding affinity kcl.ac.uk.
The dissociation constant (Ki) and its negative logarithmic value (pKi) are quantitative measures of a compound's affinity for a receptor. For compounds within the BUTINACA class, including those with MPP head groups, studies have reported a range of affinities. For instance, MPP-4F-BUTINACA has demonstrated specific binding affinities, with a pKi value of 7.47 ± 0.13 for the CB1 receptor and 8.25 ± 0.12 for the CB2 receptor nih.gov. This indicates a higher affinity for the CB2 receptor in this particular analogue. Generally, studies on related SCRAs have shown moderate to high affinity at both CB1 and CB2 receptors, with pKi values ranging from less than 5 to over 9 nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. For example, other BUTINACA derivatives have shown CB1 affinities (Ki) between 0.299 nM and 538 nM, and CB2 affinities (Ki) between 0.912 nM and 2190 nM researchgate.netnih.govwho.int. Phenylalanine-derived SCRAs, such as those with the MPP head group, have shown CB1 binding affinities ranging from 2.5 to 271 nM researchgate.netnih.gov.
Table 1: Binding Affinity (pKi) of MPP-4F-BUTINACA at CB1 and CB2 Receptors
| Receptor | pKi Value |
| CB1 | 7.47 ± 0.13 nih.gov |
| CB2 | 8.25 ± 0.12 nih.gov |
Selectivity refers to a compound's preference for one receptor subtype over another. For ADB-BUTINACA, a related compound, studies have indicated approximately three times greater affinity for the CB1 receptor compared to the CB2 receptor who.int. In contrast, for MPP-4F-BUTINACA, a higher affinity was observed for the CB2 receptor (pKi 8.25) compared to the CB1 receptor (pKi 7.47) nih.gov. Some phenylalanine-derived SCRAs, which share the MPP head group, have demonstrated modest selectivity for CB2 over CB1, ranging from 4- to 50-fold researchgate.net. The tail group also influences selectivity, with butyl and 4-cyanobutyl tails generally being less favorable for CB1 binding compared to 4-pentenyl counterparts researchgate.netnih.gov.
In Vitro Functional Agonism Evaluation
Functional assays assess a compound's ability to elicit a biological response upon binding to its receptor, such as activating intracellular signaling pathways.
G protein-coupled receptor (GPCR) activation assays, including those measuring the recruitment of Gαi3 and GαoB subunits, are employed to understand the downstream signaling effects of SCRAs nih.govbmglabtech.comnih.gov. Studies involving panels of SCRAs, including those with BUTINACA scaffolds, have shown that these compounds generally act as agonists, activating signaling pathways in a concentration-dependent manner nih.govugent.be. For example, SCRAs have been observed to elicit concentration-dependent activation of CB2 signaling pathways, with varying potencies and efficacies nih.gov. Some studies suggest that SCRAs, in general, act as balanced, high-efficacy ligands compared to THC, which is a low-efficacy ligand researchgate.net. SCRAs with MPP moieties have sometimes shown elevated efficacy in β-arrestin 2 recruitment assays ugent.be.
Fluorescence-based membrane potential assays are widely used to evaluate the functional activity of compounds at cannabinoid receptors, measuring changes in cell membrane potential indicative of receptor activation researchgate.netresearchgate.netfrontiersin.orgwho.intresearchgate.net. Studies involving various BUTINACA derivatives, including those with MPP head groups, have reported that many of these compounds act as potent agonists at both CB1 and CB2 receptors nih.govresearchgate.netresearchgate.netfrontiersin.org. For instance, a panel of SCRAs was found to be sub-micromolar to sub-nanomolar agonists at CB1 and CB2 receptors in these assays, with pEC50 values typically ranging from less than 5 to 9.48 for CB1 and 5.92 to 8.64 for CB2 nih.govresearchgate.netfrontiersin.org. In one study, specific BUTINACA derivatives like ADB-BUTINACA demonstrated potent and efficacious agonism at CB1 and CB2 receptors, with EC50 values in the low nanomolar range and efficacies (Emax) around 100-113% relative to the reference agonist CP55,940 who.int. However, it is important to note that some studies have reported that certain related compounds exhibited minimal affinity for CB1 and lower efficacy at CB1 compared to CB2 in fluorescence-based membrane potential assays researchgate.net.
Calcium Flux Assays in Recombinant Cell Lines (e.g., Chinese Hamster Ovary Cells)
Calcium flux assays are a common method for evaluating the functional activity of G protein-coupled receptors (GPCRs), including cannabinoid receptors. These assays typically utilize recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to stably express specific receptors. Upon activation by an agonist, these receptors trigger intracellular signaling cascades that lead to a measurable increase in intracellular calcium levels. Research has utilized these assays to determine the potency of various SCRAs. For instance, ADB-BUTINACA, a structurally related SCRA, was evaluated for its ability to increase calcium flux in recombinant Chinese hamster ovary cells expressing human CB1 receptors, yielding an EC50 value of 11.6 nM who.int.
β-Arrestin Recruitment Assays (e.g., β-arrestin 2, NanoBiT®)
β-arrestin recruitment is a critical downstream signaling event for GPCRs, often mediating pathways distinct from G protein activation. Assays employing technologies like NanoBiT®, which utilizes split luciferase complementation, allow for the real-time monitoring of β-arrestin translocation to the receptor upon ligand binding promega.co.ukbiorxiv.orgpromega.com. These assays are instrumental in identifying biased agonists, which preferentially activate one signaling pathway over another. For example, ADB-BUTINACA has demonstrated pronounced biased agonism through the recruitment of β-arrestin 2, with reported EC50 values for CB1 and CB2 receptors being 19 nM and 1.79 nM, respectively who.int. Studies have focused on comparing the recruitment of β-arrestin 1 and 2 to G protein subtypes to precisely characterize ligand bias otago.ac.nznih.govresearchgate.netresearchgate.netnih.govotago.ac.nz.
Efficacy (Emax) and Potency (EC50, pEC50) Determination
Potency, typically quantified as the EC50 (half-maximal effective concentration) or pEC50 (negative logarithm of the EC50), indicates the concentration of a compound required to elicit 50% of its maximal response. Efficacy, often represented as Emax (maximum efficacy), describes the maximum response a compound can produce, usually relative to a reference agonist. SCRAs, including those related to this compound, generally exhibit high potency and efficacy at cannabinoid receptors.
Metabolic Pathways and Metabolite Identification
In Vitro Metabolic Studies Using Hepatic Models
Hepatic models are the gold standard for in vitro metabolism studies, as the liver is the primary site of drug metabolism. Human-derived systems such as liver microsomes and hepatocytes provide a relevant environment to study the biotransformations of compounds like MPP-butinaca.
Human Liver Microsomes (HLM) Incubations
Information regarding the incubation of this compound with Human Liver Microsomes (HLM) is not available in the reviewed scientific literature. This model is typically used to investigate Phase I metabolic pathways mediated by cytochrome P450 enzymes.
Human Hepatocyte (HHep) Incubations
Specific studies detailing the incubation of this compound with human hepatocytes (HHep) have not been identified in the available research. Hepatocyte models offer a more complete picture of metabolism, including both Phase I and Phase II reactions, as they contain a full complement of metabolic enzymes.
Zebrafish Models for Metabolite Identification
The use of zebrafish models for identifying the metabolites of this compound has not been documented in the scientific literature. The zebrafish model is sometimes used as an in vivo system to study drug metabolism due to its genetic and physiological similarities to mammals.
Characterization of Phase I Biotransformations
Phase I biotransformations introduce or expose functional groups on the parent compound, typically making it more polar and susceptible to Phase II conjugation. Common Phase I reactions for synthetic cannabinoids include hydroxylation and dihydrodiol formation.
Hydroxylation (Mono- and Di-hydroxylation)
Detailed research identifying specific mono-hydroxylated or di-hydroxylated metabolites of this compound is not present in the available scientific literature. This process involves the addition of one or two hydroxyl (-OH) groups to the molecule, a common metabolic step for many synthetic cannabinoids.
Dihydrodiol Formation (e.g., on Alkene/Pentenyl Side Chains)
There is no information available from scientific studies regarding the formation of dihydrodiol metabolites from this compound. This metabolic pathway typically involves the enzymatic conversion of an epoxide, which may be formed on an aromatic ring or an alkene side chain, into a trans-dihydrodiol.
Cayman Chemical ... This compound N-(4-hydroxypentyl) metabolite, and this compound N-pentanoic acid metabolite. The physiological and toxicological properties of this compound are not ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29R-z7_u_PqD6-p466p9u8Q62z_9Hh-c5333z95-8K7rJ23yD9Y5j9_x27w186-p-2_o_OqX-8D86-N_e-8L8-8_8t8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-
Metabolic Stability Assessment (e.g., Half-life in Hepatic Preparations)
The metabolic stability of this compound, also known as ADB-BUTINACA, has been investigated using in vitro models to predict its behavior in the body. Studies utilizing human liver microsomes (HLM) and human hepatocytes (HHeps) indicate that the parent compound is subject to rapid metabolism. nih.govresearchgate.net This rapid elimination is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C19, and CYP3A5. nih.govresearchgate.net
While the parent compound is quickly broken down, research has shown that its primary metabolites, particularly the monohydroxylated forms, exhibit greater metabolic stability. nih.govresearchgate.net This suggests that while this compound itself may have a short half-life in the body, its metabolites are likely to persist for a longer duration, making them crucial targets for analytical detection. The rapid clearance of the parent compound underscores the importance of identifying these more stable metabolites for forensic and clinical purposes. nih.gov
| Parameter | Finding | Source(s) |
|---|---|---|
| Metabolic Rate | Rapidly eliminated | nih.govresearchgate.net |
| Metabolizing Enzymes | CYP3A4, CYP2C19, CYP3A5 | nih.govresearchgate.net |
| Parent Compound Stability | Low | nih.govresearchgate.net |
| Metabolite Stability | Monohydroxylated metabolites demonstrate greater stability than the parent compound | nih.govresearchgate.net |
Development of Metabolite Biomarkers for Analytical Detection
Due to the extensive and rapid metabolism of this compound, the parent compound is often found at very low concentrations or is entirely absent in biological samples. diva-portal.org This necessitates the identification of its metabolic products to serve as reliable biomarkers for confirming consumption.
Researchers have identified numerous metabolites of this compound through in vitro studies with human liver microsomes and hepatocytes. nih.govdiva-portal.org The primary biotransformations include hydroxylation on the N-butyl side chain and the indazole ring, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation, and oxidative deamination. nih.govdiva-portal.orgresearchgate.net
From these transformation pathways, several key metabolites have been proposed as suitable biomarkers. Studies have consistently identified monohydroxylated metabolites and a dihydrodiol metabolite as significant products. diva-portal.orgresearchgate.net One study involving incubation with human hepatocytes identified 21 phase I and II metabolites, with mono-hydroxylation on the n-butyl tail (B9) and the indazole ring (B16), along with dihydrodiol formation on the indazole core (B4), being particularly important. diva-portal.orgdundee.ac.uk Another study using human liver microsomes identified 15 metabolites and proposed a panel of four specific urinary biomarkers: three hydroxylated metabolites (M6, M11, M14) and one oxidative deaminated metabolite (M15). nih.gov The dihydrodiol metabolite has been noted in some cases as being the most predominant, with a chromatographic peak area significantly larger than other metabolites. researchgate.net
| Metabolite Biomarker | Biotransformation Pathway | Recommended Matrix | Source(s) |
|---|---|---|---|
| Hydroxylated Metabolites (general) | Hydroxylation | Urine, Blood | nih.govresearchgate.net |
| Monohydroxylation on n-butyl tail (B9) | Hydroxylation | Blood, Urine | diva-portal.orgdundee.ac.uk |
| Monohydroxylation on indazole ring (B16) | Hydroxylation | Blood, Urine | diva-portal.orgdundee.ac.uk |
| Dihydrodiol metabolite (B4) | Dihydrodiol formation | Urine | diva-portal.orgresearchgate.netdundee.ac.uk |
| Hydroxylated metabolite (M6) | Hydroxylation | Urine | nih.gov |
| Hydroxylated metabolite (M11) | Hydroxylation | Urine | nih.gov |
| Hydroxylated metabolite (M14) | Hydroxylation | Urine | nih.gov |
| Oxidative deaminated metabolite (M15) | Oxidative deamination | Urine | nih.gov |
| N-dealkylated metabolite | N-dealkylation | Blood, Liver | researchgate.net |
Validating biomarkers requires comparing the metabolic profiles generated from in vitro systems with those observed in authentic human samples (in vivo). Such comparisons help confirm that the laboratory models accurately predict the metabolites found in real-world cases.
For this compound, a strong correlation has been established between in vitro and in vivo findings. In one comprehensive study, 21 metabolites were identified after incubating the compound with human hepatocytes (HHeps). diva-portal.orgresearchgate.net When these results were compared with samples from 13 forensic toxicology cases, 14 of the same metabolites were detected, confirming the predictive power of the in vitro model. diva-portal.orgresearchgate.net Based on this comparison, specific biomarkers were recommended: the parent drug and its monohydroxylated metabolites (B9 and B16) are suggested for blood analysis, while the dihydrodiol (B4) and the monohydroxylated metabolites (B9 and B16) are considered suitable for urine analysis. diva-portal.orgdundee.ac.ukresearchgate.net
Similarly, another study coupled its in vitro metabolite profiling in human liver microsomes with the analysis of authentic urine samples to curate its recommended panel of four urinary biomarkers (M6, M11, M14, and M15). nih.gov This approach of validating in vitro data with in vivo samples is crucial for establishing a reliable and scientifically sound basis for the analytical detection of this compound consumption. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Analysis
Impact of Core Structures on Receptor Binding and Activity
The core structure of synthetic cannabinoids plays a crucial role in their interaction with cannabinoid receptors. Research indicates that the heterocyclic core significantly influences binding affinity and potency.
Indazole, Indole (B1671886), and 7-Azaindole (B17877) Cores
Studies comparing different heterocyclic cores have consistently shown that the indazole core generally confers higher binding affinity and potency at both CB1 and CB2 receptors compared to indole and 7-azaindole scaffolds nih.govfrontiersin.orgresearchgate.netacs.orgotago.ac.nzmdpi.comrsc.orgnih.govnih.govnih.gov.
Indazole Core: Indazole derivatives typically exhibit the highest CB1 binding affinities, often in the low nanomolar range nih.govfrontiersin.orgresearchgate.netmdpi.comnih.govnih.gov. The presence of an additional nitrogen atom in the indazole ring is thought to facilitate optimal positioning within the CB1 receptor's active site, potentially through additional hydrogen bonds and improved hydrophobic interactions mdpi.comnih.gov. Compounds like ADB-BUTINACA and APP-BUTINACA feature an indazole core nih.govacs.org.
Indole Core: Indole-based SCRAs generally show moderate to high affinity for CB1 receptors, but typically less than their indazole counterparts frontiersin.orgresearchgate.netacs.orgotago.ac.nzmdpi.comrsc.orgnih.govnih.gov. For example, indole derivatives often have Ki values in the nanomolar to low micromolar range researchgate.netotago.ac.nzmdpi.com.
7-Azaindole Core: The 7-azaindole scaffold generally results in reduced binding affinity and potency at CB1 and CB2 receptors compared to indazole and indole cores nih.govfrontiersin.orgacs.orgotago.ac.nzrsc.orgnih.gov. In some cases, 7-azaindole derivatives have shown markedly reduced binding affinities or even lost the ability to bind to the CB1 receptor altogether researchgate.netnih.gov.
Table 1: Core Structure Impact on CB1 Receptor Binding Affinity
| Core Structure | Representative Compound Series | Typical CB1 Ki Range (nM) | Citation(s) |
| Indazole | ADB-BUTINACA, APP-BUTINACA | 0.17 – 538 | nih.govfrontiersin.orgresearchgate.netmdpi.comrsc.orgnih.govnih.govnih.gov |
| Indole | JWH-018, various analogs | 0.95 – 160 | frontiersin.orgresearchgate.netacs.orgmdpi.comrsc.orgnih.govnih.govresearchgate.netresearchgate.net |
| 7-Azaindole | Various analogs | 5.4 – 271 | nih.govfrontiersin.orgacs.orgotago.ac.nzrsc.orgnih.govresearchgate.netnih.gov |
Influence of Head Group Modifications on Pharmacological Profile
The head group, often an amino acid derivative or ester, is a critical determinant of a SCRA's affinity, potency, and efficacy.
Amino Acid Derivatives (e.g., Tert-Leucinamide (ADB-), Valinamide (B3267577) (AB-), Phenylalaninamide (APP-))
The nature of the amino acid side chain significantly impacts receptor interaction. Generally, for a given core structure, the affinity and potency follow a trend: tert-leucinamide (ADB-) > valinamide (AB-) >> phenylalaninamide (APP-) nih.govotago.ac.nzrsc.orgnih.gov.
Tert-Leucinamide (ADB-): Derivatives incorporating tert-leucinamide, such as ADB-BUTINACA, typically exhibit high affinity and potency at both CB1 and CB2 receptors. ADB-BUTINACA shows a Ki of 0.299 nM for CB1 and 0.912 nM for CB2 nih.govwho.intwikipedia.org. These compounds are often among the most potent SCRAs frontiersin.orgrsc.org.
Valinamide (AB-): Valinamide derivatives generally display lower affinity and potency compared to their tert-leucinamide counterparts. For instance, valinamide-based compounds show reduced activity relative to tert-leucine derivatives nih.govotago.ac.nzrsc.orgnih.gov.
Phenylalaninamide (APP-): Phenylalaninamide derivatives, like APP-BUTINACA, typically exhibit the lowest affinity and potency among these amino acid derivatives. In some cases, APP derivatives can be poorly tolerated at CB1 receptors, leading to modest selectivity for CB2, or may show submaximal agonist activity at CB1 frontiersin.orgnih.govacs.orgfrontiersin.orgrsc.orgnih.gov.
Table 2: Amino Acid Head Group Influence on CB1 Receptor Affinity
| Amino Acid Derivative | Representative Compound Series | Typical CB1 Ki Range (nM) | Citation(s) |
| Tert-Leucinamide (ADB-) | ADB-BUTINACA | 0.299 – 14 | nih.govfrontiersin.orgresearchgate.netrsc.orgnih.govwho.intwikipedia.org |
| Valinamide (AB-) | MMB-4CN-BUTINACA, PX-1 | 0.72 – 180 | nih.govfrontiersin.orgresearchgate.netotago.ac.nzrsc.orgnih.gov |
| Phenylalaninamide (APP-) | APP-BUTINACA, MPP-BUTINACA | 2.5 – 538 | frontiersin.orgnih.govacs.orgfrontiersin.orgresearchgate.netrsc.orgnih.gov |
Methyl Ester vs. Amide Head Groups
The functional group at the terminus of the head group also influences pharmacological properties. Comparing methyl ester and amide functionalities reveals distinct effects on affinity and potency.
Methyl Ester Head Groups: Compounds like this compound, which feature a methyl ester, generally exhibit potent activity. For example, methyl esters of phenylalanine derivatives were found to be equipotent or greater than valine analogs, but switching to the terminal amide (phenylalaninamide) was detrimental to potency at CB1 frontiersin.org. Methyl ester derivatives of tert-leucine also generally show the greatest affinities researchgate.net.
Amide Head Groups: Carboxamide head groups, as seen in ADB-BUTINACA (tert-leucinamide) and APP-BUTINACA (phenylalaninamide), are common and contribute significantly to receptor binding. However, the specific amino acid residue attached to the amide is a key determinant of potency, as noted above.
Adamantyl and Cumyl Moieties
While not explicitly detailed for the "this compound" series in the provided search results, adamantyl and cumyl moieties are known to influence SCRA pharmacology.
Adamantyl Moieties: Adamantyl head groups have been investigated in other SCRA classes, where they can confer moderate to high affinity. However, they are often suboptimal for binding compared to other head groups researchgate.net.
Cumyl Moieties: Cumyl analogues, in contrast, consistently confer high affinity at CB1 receptors, with Ki values often in the low nanomolar range researchgate.net.
Role of Tail Substituents in Receptor Interactions
The N-alkyl tail substituent is crucial for optimizing binding affinity and potency. Variations in tail length, branching, and the presence of unsaturation or halogens can significantly alter these properties.
Butyl Tail: A butyl tail, as present in ADB-BUTINACA, is a common feature among potent SCRAs nih.govwho.int.
Pentenyl Tail: The 4-penten-1-yl tail, seen in compounds like MDMB-4en-PINACA, has also been associated with high affinity and potency ebi.ac.uk.
Fluoropentyl Tail: The 5-fluoropentyl tail often confers the best potency at CB1 receptors across various core structures acs.org.
Cyanobutyl Tail: The 4-cyanobutyl tail has been noted, with some studies suggesting that rigidity in this region can be detrimental to affinity acs.org.
Research indicates that for CB1 binding, butyl and 4-cyanobutyl tail groups are generally less favorable than their corresponding 4-pentenyl counterparts researchgate.net.
Butyl vs. Pentyl Tail Lengths
This compound is characterized by a butyl group attached to the N1 position of the indazole core who.intcaymanchem.com. While specific comparative studies examining the impact of replacing this butyl tail with a pentyl tail specifically for this compound were not identified in the reviewed literature, general trends in SCRA research indicate that the length and nature of the N-alkyl tail significantly influence binding affinity and potency at cannabinoid receptors. For many indazole-based SCRAs, alkyl chains ranging from four to six carbons in length have been found to be optimal for potent cannabinoid receptor 1 (CB1) activation diva-portal.orgresearchgate.net. The presence of a butyl tail in this compound places it within this range, suggesting a potential for significant interaction with cannabinoid receptors.
Impact of Terminal Halogenation (e.g., Fluorine) or Cyano Groups)
The identified structure of this compound does not feature terminal halogenation (such as fluorine) or cyano groups on its butyl tail who.intcaymanchem.com. Research into other synthetic cannabinoids has demonstrated that modifications such as terminal fluorination or the introduction of cyano groups on the tail can alter receptor binding affinity, potency, and metabolic stability ugent.beresearchgate.net. For instance, studies on related butinaca analogs have shown that the introduction of fluorine can sometimes lead to increased potency and efficacy at cannabinoid receptors ugent.beresearchgate.net. However, specific investigations into the effects of such modifications on the this compound scaffold were not found in the provided literature.
Stereochemical Effects on Activity
This compound incorporates an L-phenylalaninate moiety, indicating a specific stereochemical configuration at the amino acid-derived head group who.intcaymanchem.com. Stereochemistry is a well-established determinant of SCRA activity, with the (S)-enantiomers of amino acid-derived SCRAs generally exhibiting higher affinity and potency at cannabinoid receptors compared to their (R)-enantiomers diva-portal.orgresearchgate.netresearchgate.netnih.gov. While direct studies detailing the comparative activity of this compound's enantiomers were not found, the established pharmacological principle suggests that the L-configuration of the phenylalaninate group is likely crucial for its interaction with the cannabinoid receptors.
Computational and In Silico Docking Approaches for SAR Elucidation
Computational and in silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for understanding how structural variations influence the activity of SCRAs nih.govfrontiersin.orgacs.orgnih.govotago.ac.nzresearchgate.netresearchgate.net. These approaches have been employed to rationalize observed structure-activity relationships in various SCRA classes. However, specific computational or in silico docking studies focused on this compound were not identified within the reviewed search results.
Structure-Metabolism Relationships (SMR)
Correlation of Structural Features with Dominant Metabolic Pathways
Detailed studies correlating the specific structural features of this compound with its dominant metabolic pathways are limited in the provided literature. However, research on closely related compounds, such as ADB-BUTINACA, offers insights into common metabolic transformations. The metabolism of ADB-BUTINACA is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C19, CYP3A4, and CYP3A5, with monohydroxylation being a significant Phase I metabolic pathway who.intdiva-portal.orgnih.gov. Other observed metabolic routes for related SCRAs include N-debutylation, dihydrodiol formation, and oxidative deamination diva-portal.orgnih.govresearchgate.netoup.com. It is plausible that this compound undergoes similar Phase I metabolic transformations, potentially involving hydroxylation of the butyl tail or the phenyl ring of the phenylalaninate moiety, and possible ester hydrolysis of the phenylalaninate group.
Prediction of Metabolites for Novel Analogs
While studies have identified and predicted metabolites for various synthetic cannabinoids, including ADB-BUTINACA and its analogs, specific data regarding the predicted metabolites of this compound or its novel analogs were not found in the reviewed search results who.intdiva-portal.orgnih.govresearchgate.netoup.comoup.comresearchgate.netspringermedizin.de. Future research would be necessary to elucidate the metabolic profile of this compound and its derivatives, which could aid in developing targeted analytical methods for its detection in biological samples.
Preclinical Pharmacological Effects in Animal Models Mechanistic Studies
Cannabimimetic Effects
No specific data from in vivo studies on the effects of MPP-butinaca on core body temperature in animal models are available in the current body of scientific literature.
There is no available research detailing the impact of this compound on the locomotor activity of animal models.
Scientific studies investigating the potential analgesic or nociceptive effects of this compound in animal models have not been identified.
Receptor Mediation of Observed Effects (e.g., Antagonist Reversal Studies with CB1R and CB2R Antagonists like AM251, AM630)
Without primary data on the in vivo effects of this compound, there are consequently no studies available that have investigated the reversal of these effects through the use of cannabinoid receptor antagonists such as AM251 or AM630.
Comparative Pharmacological Profiles of Analogs In Vivo
A comparative analysis of the in vivo pharmacological profile of this compound with its analogs cannot be conducted due to the lack of foundational in vivo data for this compound itself.
Methodological Advancements in Forensic Analysis and Monitoring
Development of Comprehensive Analytical Libraries for Emerging Analogs
The ever-changing landscape of synthetic cannabinoids necessitates the development of comprehensive and constantly updated analytical libraries. These libraries are critical for the identification of new analogs, including MPP-BUTINACA. Forensic laboratories have been working on creating extensive databases that contain information on a multitude of synthetic cannabinoid parent compounds, metabolites, and internal standards. For example, one such library includes data for over 250 compounds, detailing their formula, exact mass, retention time, and fragmentation patterns. ojp.gov These libraries are regularly updated by monitoring intelligence streams to include newly identified synthetic cannabinoids. ojp.gov
Commercially available screening libraries also play a role, with some containing over 500 synthetic cannabinoids, including parent compounds, positional isomers, and analogs, which are instrumental for rapid screening and building in-house spectral databases. caymanchem.com The development of these comprehensive libraries is a proactive approach to help laboratories identify emerging threats before they become widespread.
Strategies for Retrospective Analysis of Archived Samples
Retrospective analysis of archived data has become a powerful tool in forensic toxicology for identifying emerging psychoactive substances that were not part of the testing scope at the time of the initial analysis. ojp.govnih.gov The use of high-resolution mass spectrometry (HRMS) allows for the acquisition of comprehensive datasets that can be "mined" at a later date for new compounds. ojp.govnih.govnih.govsemanticscholar.orgacs.org
This approach has been successfully employed to identify various new psychoactive substances (NPS) in previously analyzed samples, sometimes even before they are officially reported by early warning systems. nih.gov For instance, a study involving the retrospective analysis of over 14,000 clinical oral fluid samples identified 34 different NPS, including synthetic cannabinoids like ADB-BUTINACA. nih.gov This strategy enables forensic laboratories to gain a more accurate understanding of the prevalence of new compounds like this compound and to identify trends in drug use over time. ojp.govnih.gov
The process involves creating a suspect database with the precursor and diagnostic fragment ion masses for emerging NPS and then using this to screen the archived mass spectrometry data. nih.govsemanticscholar.orgacs.org This data-driven approach helps in prioritizing the acquisition of new reference materials for the validation of these retrospective identifications. nih.govsemanticscholar.orgacs.org
Optimization of Sample Preparation Techniques (e.g., Liquid-Liquid Extraction from Biological Matrices)
The accurate detection of this compound and its metabolites in biological samples is highly dependent on the efficiency of the sample preparation method. Common biological matrices analyzed in forensic toxicology include blood, urine, and hair. nih.govnih.govoup.com Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most frequently employed techniques for extracting synthetic cannabinoids from these complex matrices. mdpi.comchromatographyonline.comnih.gov
For the analysis of parent synthetic cannabinoids in blood, a common LLE protocol involves the addition of a buffer and an organic solvent mixture, followed by mixing, centrifugation, and evaporation of the organic layer. oup.com The final extract is then reconstituted in a suitable mobile phase for analysis. oup.com Similarly, for urine samples, supported liquid extraction (SLE) has been demonstrated as a robust and fast method for extracting both parent compounds and their metabolites. chromatographyonline.com
In hair analysis, a wash step is typically performed to remove external contamination, followed by cryogenic grinding of the hair into a powder. researchgate.net The powdered hair is then extracted with a solvent like methanol. nih.govresearchgate.net The optimization of these extraction parameters, such as the choice of solvent and pH, is crucial to maximize the recovery of the target analytes and minimize matrix effects, which can interfere with the analytical measurement. nih.govresearchgate.net
Optimized Sample Preparation Techniques for Synthetic Cannabinoids
| Biological Matrix | Extraction Technique | Key Optimization Parameters | Reference |
|---|---|---|---|
| Blood/Plasma | Liquid-Liquid Extraction (LLE) / Protein Precipitation | Choice of extraction solvent (e.g., hexane-ethyl acetate), pH of the aqueous phase. | oup.commdpi.comnih.gov |
| Urine | Solid-Phase Extraction (SPE) / Supported Liquid Extraction (SLE) | Selection of SPE sorbent (e.g., Oasis HLB), optimization of wash and elution solvents. | chromatographyonline.comnih.govmdpi.com |
| Hair | Solvent Extraction after Cryogenic Grinding | Washing procedure to remove external contamination, choice of extraction solvent (e.g., methanol). | nih.govresearchgate.net |
Integration of Advanced Mass Spectrometry and Chromatographic Techniques in Forensic Workflows
The identification and quantification of this compound in forensic samples rely heavily on the integration of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of modern forensic toxicology for the analysis of synthetic cannabinoids. researchgate.net
LC coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool due to its high sensitivity and selectivity, which is essential for detecting the low concentrations of potent synthetic cannabinoids often found in biological samples. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS further enhances the speed and resolution of the analysis. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, provides accurate mass measurements, which aids in the identification of unknown compounds and their metabolites. ojp.govsemanticscholar.org
GC-MS is also a valuable technique, particularly for the analysis of seized materials. researchgate.net The fragmentation patterns generated by electron ionization in GC-MS provide crucial structural information for the identification of synthetic cannabinoids. nih.gov The choice between LC-MS and GC-MS often depends on the specific analyte and the matrix being analyzed. For instance, LC-MS/MS is often preferred for biological samples as it can analyze a wider range of compounds, including non-volatile and thermally labile metabolites, without the need for derivatization. researchgate.net
Advanced Analytical Techniques for this compound Detection
| Technique | Abbreviation | Key Advantages for Synthetic Cannabinoid Analysis | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, suitable for complex biological matrices. | nih.govnih.gov |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Faster analysis times and improved chromatographic resolution. | nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Provides characteristic fragmentation patterns for structural elucidation. | nih.govresearchgate.net |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | High-resolution accurate mass data for identification of unknowns and retrospective analysis. | ojp.govsemanticscholar.org |
Role of Reference Standards and Certified Reference Materials in Analytical Confirmation
The definitive identification and accurate quantification of this compound in forensic samples are impossible without the use of well-characterized reference standards and certified reference materials (CRMs). nih.gov These materials are of the highest purity and are essential for calibrating analytical instruments, validating methods, and ensuring the accuracy and traceability of results. nih.govnih.gov
Reference standards are used to confirm the identity of a suspected compound by comparing its analytical properties, such as retention time and mass spectrum, to those of the known standard. nih.gov CRMs are produced by accredited bodies and come with a certificate that provides information on the material's purity and the uncertainty of the certified value, which is crucial for quantitative analysis. foxscientific.comcaymanchem.com
The lack of commercially available reference materials for newly emerging synthetic cannabinoids is a significant challenge for forensic laboratories. ojp.gov This delay can lead to cases going undetected. ojp.gov Therefore, the timely synthesis and commercial availability of reference standards for new compounds like this compound are critical for public health and safety. Several organizations and companies specialize in the production of reference materials for forensic and toxicological analysis to meet this demand. caymanchem.comlgcstandards.com
Q & A
Q. What strategies mitigate publication bias in synthetic cannabinoid research?
- Answer : Pre-register studies on platforms like Open Science Framework. Share negative/null results in preprint repositories. Use the PRISMA checklist for transparent reporting. Collaborate with forensic databases to access unpublished case data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
